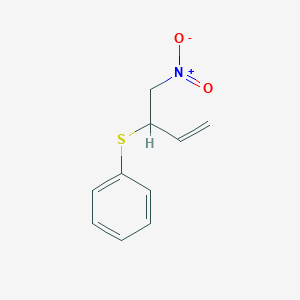![molecular formula C13H16N2O2S B14338228 (4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol CAS No. 110117-69-6](/img/structure/B14338228.png)
(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol is a chemical compound with a complex structure that includes an imidazole ring, a methoxyphenyl group, and a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group and the sulfanyl linkage. Common reagents used in these reactions include methoxybenzyl chloride, thiourea, and methyl iodide. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methoxy group or to alter the imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce demethylated derivatives.
科学研究应用
(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: This compound has a similar ester functional group and is used in similar synthetic applications.
Vanillin acetate: Shares the methoxyphenyl group and is used in flavor and fragrance industries.
Phenolic compounds: These compounds have similar aromatic structures and are used in various chemical and biological applications.
Uniqueness
(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol is unique due to its combination of an imidazole ring, methoxyphenyl group, and sulfanyl linkage. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
110117-69-6 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC 名称 |
[5-[(4-methoxyphenyl)methylsulfanyl]-3-methylimidazol-4-yl]methanol |
InChI |
InChI=1S/C13H16N2O2S/c1-15-9-14-13(12(15)7-16)18-8-10-3-5-11(17-2)6-4-10/h3-6,9,16H,7-8H2,1-2H3 |
InChI 键 |
PPICLWIQHQZFCA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=C1CO)SCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
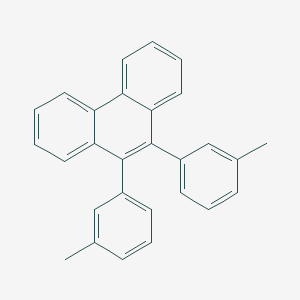
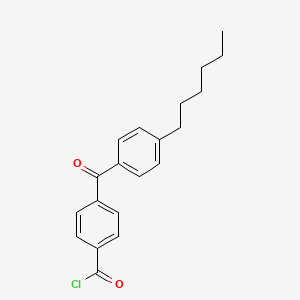
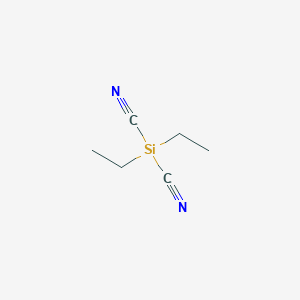
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
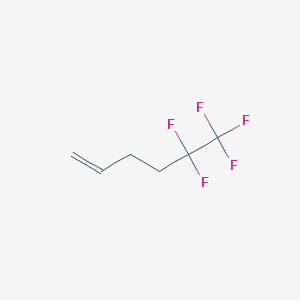
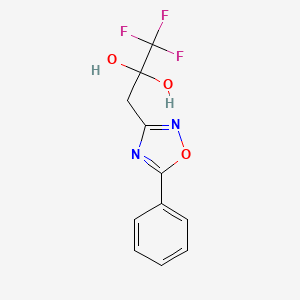
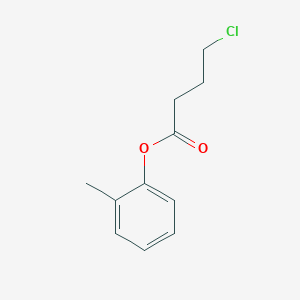
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
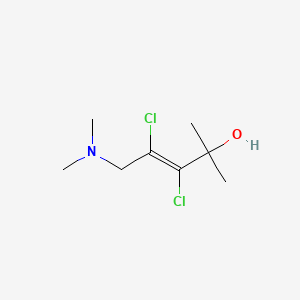

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
